(4-Chlorophenyl) selenocyanate (4-Chlorophenyl) selenocyanate
Brand Name: Vulcanchem
CAS No.: 7314-73-0
VCID: VC21311081
InChI: InChI=1S/C7H4ClNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H
SMILES: C1=CC(=CC=C1Cl)[Se]C#N
Molecular Formula: C7H4ClNSe
Molecular Weight: 216.54 g/mol

(4-Chlorophenyl) selenocyanate

CAS No.: 7314-73-0

Cat. No.: VC21311081

Molecular Formula: C7H4ClNSe

Molecular Weight: 216.54 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl) selenocyanate - 7314-73-0

Specification

CAS No. 7314-73-0
Molecular Formula C7H4ClNSe
Molecular Weight 216.54 g/mol
IUPAC Name (4-chlorophenyl) selenocyanate
Standard InChI InChI=1S/C7H4ClNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H
Standard InChI Key SFMXBMMVVZHEMM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1Cl)[Se]C#N
Canonical SMILES C1=CC(=CC=C1Cl)[Se]C#N

Introduction

Chemical Structure and Properties

(4-Chlorophenyl) selenocyanate is an aromatic organoselenium compound with the molecular formula C7H4ClNSe and a molecular weight of 216.54 g/mol . The structure consists of a para-chlorinated phenyl ring with a selenocyanate group attached. This compound is characterized by a specific spatial arrangement where the selenium atom serves as a bridge between the aromatic ring and the cyanate group.

Physical and Chemical Properties

The compound exhibits several distinctive physical and chemical properties that contribute to its reactivity and applications in various fields:

PropertyValue
Molecular FormulaC7H4ClNSe
Molecular Weight216.54 g/mol
CAS Number7314-73-0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Topological Polar Surface Area23.8
Dipole Moment3.31 D
SMILES NotationClc1ccc([Se]C#N)cc1
InChIKeySFMXBMMVVZHEMM-UHFFFAOYSA-N

The compound's structure imparts specific electronic properties that influence its reactivity in chemical reactions. The chlorine atom, being electron-withdrawing, affects the electron density distribution across the molecule, while the selenocyanate group introduces unique reactive sites .

Synthesis Methods

Several methods have been reported for the synthesis of (4-Chlorophenyl) selenocyanate and related selenocyanates, each offering specific advantages depending on the available starting materials and desired reaction conditions.

Classical Synthesis Approaches

The traditional approach to synthesizing (4-Chlorophenyl) selenocyanate typically involves the reaction of appropriate precursors with potassium selenocyanate (KSeCN). This method leverages nucleophilic substitution reactions where the selenocyanate anion acts as a nucleophile .

Reaction Mechanisms and Intermediates

The formation of (4-Chlorophenyl) selenocyanate typically proceeds through specific intermediates. In one documented approach, the reaction starts with the formation of an acyl isoselenocyanate intermediate, followed by subsequent transformations involving nucleophilic addition and elimination reactions .

Biological Activities

Research indicates that (4-Chlorophenyl) selenocyanate exhibits significant biological activities, particularly in the context of oxidative stress modulation and potential anticancer properties.

Antioxidant Properties

Studies have demonstrated that (4-Chlorophenyl) selenocyanate can protect neurons from oxidative damage induced by hydrogen peroxide, suggesting potential neuroprotective properties . The compound influences cellular pathways involved in oxidative stress response, potentially modifying enzyme activities such as catalase and superoxide dismutase.

Effects on Oxidative Stress Parameters

In a comprehensive study examining the effect of selenocyanates on oxidative challenge elicited by hydrogen peroxide in cultured mouse neurons, researchers assessed various oxidative stress markers:

Oxidative Stress ParameterImpact of Selenocyanates
Lipid Peroxidation (TBARS)Significant reduction observed
4-Hydroxy-2′-nonenalDecreased levels compared to control
8-IsoprostaneMarked reduction following treatment
DNA Oxidation (8-OHdG)Protection against oxidative DNA damage
Protein CarbonylationReduced protein oxidative modification

The study further evaluated the influence on antioxidant enzyme activities, noting improvements in catalase and superoxide dismutase functions, which are crucial for cellular protection against reactive oxygen species .

Applications in Organic Synthesis

(4-Chlorophenyl) selenocyanate serves as an important intermediate in organic synthesis, particularly in the preparation of selenium-containing heterocycles and other organoselenium compounds.

Precursor for Selenide Derivatives

The compound can be utilized as a masked selenol, which upon reduction generates highly nucleophilic selenolate anions. These intermediates can participate in various synthetic transformations:

  • Nucleophilic substitution reactions

  • Epoxide ring opening reactions

  • Michael addition reactions

Synthesis of Heterocyclic Compounds

(4-Chlorophenyl) selenocyanate has been employed in the synthesis of selenium-containing heterocycles, including:

  • Selenazoles

  • Selenoxazines

  • Triazole derivatives containing selenium

These heterocyclic compounds have potential applications in medicinal chemistry due to their unique biological profiles.

Comparative Analysis with Similar Compounds

The structural features of (4-Chlorophenyl) selenocyanate can be compared with those of similar compounds to understand its distinctive properties and reactivity patterns.

Structural Comparison

CompoundStructure FeaturesUnique Properties
4-Chlorophenyl isocyanateContains isocyanate instead of selenocyanateMore reactive towards nucleophiles due to carbon's electrophilicity
Phenyl selenocyanateSimple phenyl group without chlorineLacks the electron-withdrawing effect of chlorine, affecting reactivity
2-Methylphenyl selenocyanateMethyl substitution on phenylDifferent steric effects influencing reactivity
3-Nitrophenyl selenocyanateNitro group providing strong electron-withdrawing effectIncreased reactivity compared to (4-Chlorophenyl) selenocyanate

The presence of the chlorine atom in (4-Chlorophenyl) selenocyanate imparts unique electronic properties that influence its reactivity and biological activity compared to these similar compounds.

Spectroscopic Characterization

The structural confirmation of (4-Chlorophenyl) selenocyanate and similar selenocyanates typically involves various spectroscopic techniques.

NMR Spectroscopy

NMR spectroscopy provides valuable information about the structure of selenocyanates. For aryl selenocyanates similar to (4-Chlorophenyl) selenocyanate, the following spectral features are typically observed:

  • In 1H NMR: The aromatic protons of the chlorophenyl ring appear in the range of δ 7.2-8.0 ppm

  • In 13C NMR: The carbon attached to the selenium atom typically resonates at around δ 125-135 ppm, while the carbon of the selenocyanate group (-SeCN) appears at approximately δ 101-103 ppm

Infrared Spectroscopy

IR spectroscopy is particularly useful for identifying the selenocyanate functional group:

  • The C≡N stretching vibration in selenocyanates typically appears at around 2150-2160 cm-1

  • The C-Se stretching band can be observed in the region of 500-600 cm-1

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